Product packaging for Levalbuterol sulfate(Cat. No.:CAS No. 148563-16-0)

Levalbuterol sulfate

Cat. No.: B125821
CAS No.: 148563-16-0
M. Wt: 337.39 g/mol
InChI Key: OVICLFZZVQVVFT-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levalbuterol sulfate, the R-enantiomer of the racemic albuterol mixture, is a selective, short-acting β2-adrenergic receptor agonist supplied for research applications . This compound is of significant interest in respiratory pharmacology for its bronchodilatory properties. Its primary mechanism of action involves selective binding to and activation of β2-adrenergic receptors on airway smooth muscle . This agonism stimulates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) concentrations . The elevated cAMP level activates protein kinase A (PKA), which subsequently phosphorylates target proteins, leading to a decrease in intracellular calcium concentration and resulting in the relaxation of bronchial smooth muscle . This bronchodilation alleviates airflow obstruction. Furthermore, increased cAMP is associated with the inhibition of inflammatory mediator release from mast cells in the airways, providing a secondary anti-inflammatory research dimension . The (R)-enantiomer is responsible for the therapeutic bronchodilatory effect, while the absence of the (S)-enantiomer, present in racemic mixtures, may offer a profile with reduced potential for certain side effects in research models, making this compound a precise tool for investigating enantiomer-specific biological pathways . Its primary research value lies in the study of asthma and chronic obstructive pulmonary disease (COPD) pathophysiology and the evaluation of new therapeutic interventions . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23NO7S B125821 Levalbuterol sulfate CAS No. 148563-16-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.H2O4S/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVICLFZZVQVVFT-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164006
Record name Levalbuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148563-16-0
Record name Levalbuterol sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148563-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levalbuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical and Enantiomeric Characterization of Levalbuterol Sulfate

Fundamental Chirality and Enantiomeric Purity

Albuterol possesses a single chiral center, leading to the existence of two stereoisomers, (R)-albuterol and (S)-albuterol. atsjournals.orgwvu.edu These enantiomers are non-superimposable mirror images of each other, analogous to a left and right hand, and can exhibit markedly different pharmacological properties. oppc.com Levalbuterol (B1212921) is the isolated (R)-enantiomer of albuterol. nih.govncats.io

The production of levalbuterol involves chiral separation techniques to isolate the (R)-enantiomer from the racemic mixture. wvu.eduresearchgate.net Early methods utilized liquid column chromatography, which achieved high but not complete purity, typically in the range of 98-99%. atsjournals.org More advanced techniques, such as selective crystallization of diastereomeric salts, have enabled the production of levalbuterol with very high enantiomeric excess, often exceeding 99%. researchgate.netresearchgate.netgoogle.com The United States Pharmacopeia (USP) has established standards for the enantiomeric purity of levalbuterol hydrochloride, ensuring a high degree of isomeric purity in pharmaceutical formulations. uspnf.comuspnf.com

Table 1: Enantiomeric Purity of Levalbuterol

Parameter Description Significance
Enantiomeric Excess (e.e.) A measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other. High e.e. (often >99%) ensures that the therapeutic effects are primarily due to the (R)-enantiomer, minimizing potential contributions from the (S)-enantiomer. google.com
Chiral Separation Methods Techniques used to separate enantiomers, such as chiral chromatography and diastereomeric salt formation. researchgate.netnih.govcapes.gov.br These methods are crucial for the industrial production of single-enantiomer drugs like levalbuterol. wvu.edu
Regulatory Standards Official guidelines and monographs, such as those from the USP, that define the required purity and identity of pharmaceutical substances. uspnf.com Adherence to these standards guarantees the quality and consistency of the final drug product.

Differentiation of (R)-Levalbuterol from (S)-Albuterol and Racemic Albuterol

The key distinction between levalbuterol, (S)-albuterol, and racemic albuterol lies in their stereochemistry, which dictates their interaction with biological targets and subsequent pharmacological effects. nih.govoppc.com

(R)-Levalbuterol: This is the therapeutically active enantiomer, often referred to as the "eutomer." nih.gov It is responsible for the bronchodilatory effects of albuterol by acting as an agonist at β2-adrenergic receptors in the smooth muscles of the airways. drugbank.comncats.io

(S)-Albuterol: Initially considered inert, this enantiomer, or "distomer," has been the subject of research suggesting it may not be biologically inactive. nih.govnih.gov Some studies have indicated that (S)-albuterol may even have pro-inflammatory properties and could potentially counteract some of the beneficial effects of the (R)-enantiomer. nih.govncats.io It is metabolized more slowly than (R)-albuterol, leading to its accumulation in the body with repeated use of racemic albuterol. nih.govatsjournals.org

The differences in their biological effects are a direct consequence of their three-dimensional structures.

Table 2: Comparison of Albuterol Enantiomers

Characteristic (R)-Levalbuterol (S)-Albuterol Racemic Albuterol
Composition Pure (R)-enantiomer nih.gov Pure (S)-enantiomer fda.gov 50:50 mixture of (R)- and (S)-enantiomers oppc.com
β2-Receptor Activity Agonist (causes bronchodilation) drugbank.com Very low to no agonist activity nih.govatsjournals.org Agonist activity due to the (R)-component nih.gov
Relative Receptor Affinity High affinity (approximately 100-fold greater than (S)-albuterol) atsjournals.orgncats.io Low affinity atsjournals.orgncats.io A composite of the high and low affinities of its components
Metabolism Metabolized more rapidly atsjournals.org Metabolized more slowly, leading to potential accumulation nih.govatsjournals.org Differential metabolism of the two enantiomers nih.gov

Stereoselectivity in Biological Recognition Processes

The concept of stereoselectivity is central to understanding the differing effects of albuterol's enantiomers. Biological systems, particularly receptors and enzymes, are themselves chiral and can therefore differentiate between the stereoisomers of a drug molecule. nih.govresearchgate.net This is often likened to a key fitting into a lock, where only the correctly shaped key (enantiomer) can bind effectively and elicit a response. oppc.com

The β2-adrenergic receptor exhibits a high degree of stereoselectivity for albuterol. nih.govoup.com The (R)-enantiomer has a significantly higher binding affinity for the receptor, estimated to be up to 150 times greater than that of the (S)-enantiomer. drugbank.com This preferential binding is what accounts for the therapeutic efficacy of levalbuterol. ncats.io

Research using molecular modeling and simulation has provided insights into the specific interactions at the molecular level that govern this stereoselectivity. nih.govresearchgate.net Studies have identified key amino acid residues within the binding pocket of the β2-adrenergic receptor that interact differently with the (R)- and (S)-enantiomers. researchgate.netnih.gov For instance, an interaction with the beta-hydroxyl group of β-agonists and the asparagine residue Asn293 in a transmembrane domain is a critical determinant of the stereoselectivity between the R- and S-isomers. nih.gov The stereoselective binding is not solely dependent on a single interaction but rather a cooperative effect of several residues. nih.govresearchgate.net

This stereoselectivity is not limited to receptor binding. The enzymes responsible for metabolizing albuterol also show a preference for one enantiomer over the other, contributing to the different pharmacokinetic profiles of (R)- and (S)-albuterol. atsjournals.org

Mechanistic Pharmacology and Intracellular Signaling of Levalbuterol Sulfate

Beta-Adrenergic Receptor Interactions

The primary mechanism of action for levalbuterol (B1212921) involves its selective binding to beta-2 adrenergic receptors located on the smooth muscle cells of the airways. patsnap.com

Levalbuterol demonstrates a significantly higher binding affinity for beta-2 adrenergic receptors compared to its (S)-enantiomer and the racemic mixture of albuterol. In vitro studies have shown that levalbuterol has approximately twice the binding affinity of racemic albuterol and about 100 times the binding affinity of (S)-albuterol for human beta-adrenergic receptors. nih.govfda.govfda.govfda.gov This high affinity of the (R)-enantiomer is responsible for the bronchodilatory effects of racemic albuterol. nih.govfda.govfda.govfda.gov

While beta-2 adrenergic receptors are predominant in bronchial smooth muscle, beta-1 adrenergic receptors are primarily located in the heart. rxlist.comnih.gov Levalbuterol exhibits greater selectivity for beta-2 receptors over beta-1 receptors, which is believed to contribute to a more favorable side-effect profile compared to less selective beta-agonists. patsnap.comnih.gov

Table 1: Relative Binding Affinities for Beta-Adrenergic Receptors

Compound Relative Binding Affinity
Levalbuterol ((R)-albuterol) ~100-fold greater than (S)-albuterol
Racemic Albuterol ~2-fold lower than Levalbuterol

This table is based on in vitro findings and illustrates the comparative binding affinities.

Levalbuterol acts as a functional antagonist, meaning it relaxes the airway smooth muscle regardless of the substance causing the constriction. nih.govfda.govfda.govfda.govrxlist.comfda.govdrugs.comnyallergy.com This property allows it to protect against a wide range of bronchoconstrictor challenges. nih.govfda.govfda.govfda.govrxlist.comfda.govdrugs.comnyallergy.com

In studies involving challenges with agents like methacholine (B1211447) and histamine (B1213489), levalbuterol has been shown to effectively decrease the airway response. nih.govfda.gov For instance, in a study with adults who have mild-to-moderate asthma, levalbuterol demonstrated a protective effect against methacholine-induced bronchoconstriction. nih.govfda.govdrugs.comnyallergy.com At 180 minutes after administration, the bronchoprotective effect of 1.25 mg of levalbuterol was comparable to that of 2.5 mg of racemic albuterol sulfate (B86663), while (S)-albuterol showed no such effect at that time point. drugs.comnyallergy.com

Receptor Binding Affinities and Selectivity Profiles

Intracellular Signaling Cascades Induced by Levalbuterol Sulfate

The binding of levalbuterol to beta-2 adrenergic receptors initiates a cascade of intracellular events, leading to the relaxation of airway smooth muscle.

Upon binding to beta-2 adrenergic receptors, which are Gs-protein coupled, levalbuterol activates the enzyme adenylyl cyclase. drugbank.comfda.govnih.govpediatriconcall.comnih.govprobes-drugs.orgmedscape.com This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP). drugbank.comfda.govnih.govpediatriconcall.comnih.govprobes-drugs.org The resulting increase in intracellular cAMP levels is a critical step in the signaling pathway. drugbank.comfda.govnih.govpediatriconcall.comnih.govprobes-drugs.org Increased cAMP concentrations are also linked to the inhibition of mediator release from mast cells in the airways. drugbank.comnih.govfda.govfda.govfda.govrxlist.comnih.govfda.govdrugs.comnyallergy.comnih.govprobes-drugs.org

The elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA). fda.govfda.govrxlist.comnih.govdrugs.comnyallergy.compediatriconcall.comnih.govprobes-drugs.orgmedscape.com Research has demonstrated that the growth-inhibitory effect of levalbuterol on human bronchial smooth muscle cells occurs through the activation of the cAMP/PKA pathway. karger.com

Activated PKA, in turn, inhibits the phosphorylation of myosin and lowers the concentration of intracellular ionic calcium. fda.govfda.govrxlist.comnih.govdrugs.comnyallergy.compediatriconcall.comnih.govprobes-drugs.orgmedscape.com This reduction in intracellular calcium is a key factor leading to the relaxation of the airway smooth muscle, from the trachea to the terminal bronchioles, resulting in bronchodilation. fda.govfda.govrxlist.comnyallergy.compediatriconcall.comnih.gov Studies in bovine airway smooth muscle have shown that (R)-albuterol leads to a decrease in intracellular calcium levels, which promotes muscle relaxation. atsjournals.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Levalbuterol
(R)-albuterol
Albuterol
Racemic albuterol
(S)-albuterol
Levalbuterol hydrochloride
Racemic albuterol sulfate
Methacholine
Histamine
Epinephrine
Adenosine triphosphate
Cyclic 3',5'-adenosine monophosphate
Myosin
Formoterol
Salmeterol (B1361061)
Ipratropium bromide
Metoprolol tartrate
Vilanterol
Fluticasone furoate
Montelukast
Zafirlukast
Colterol

Protein Kinase A Pathway Modulation

Molecular Mechanisms of Cellular Relaxation

The binding of levalbuterol to β2-adrenergic receptors triggers a series of molecular events that culminate in the relaxation of bronchial smooth muscle, thereby alleviating bronchoconstriction. patsnap.comfda.gov This process is primarily driven by the activation of the Gs protein signaling pathway. mdpi.comnih.govnih.gov

Receptor Binding and G-Protein Activation:

Levalbuterol selectively binds to β2-adrenergic receptors, which are G-protein-coupled receptors (GPCRs) located on the surface of airway smooth muscle cells. patsnap.comnih.govmhmedical.com This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric Gs protein. mdpi.comnih.gov The activated Gs protein releases its α-subunit (Gαs), which then binds to and activates the enzyme adenylyl cyclase. mdpi.comnih.govnih.gov

Adenylyl Cyclase and Cyclic AMP Production:

Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP). patsnap.comfda.gov This leads to a significant increase in the intracellular concentration of cAMP, a crucial second messenger in this signaling pathway. patsnap.comfda.govwikipedia.org

Protein Kinase A Activation and Downstream Effects:

The elevated levels of intracellular cAMP activate cAMP-dependent protein kinase A (PKA). patsnap.comfda.govpatsnap.com PKA is a key enzyme that phosphorylates several target proteins within the smooth muscle cell, initiating the final steps leading to relaxation. patsnap.commdpi.com

A primary action of PKA is the inhibition of myosin light chain kinase (MLCK). patsnap.com MLCK is responsible for phosphorylating the myosin light chain, a critical step for the interaction of actin and myosin filaments and subsequent muscle contraction. By inhibiting MLCK, levalbuterol effectively uncouples the contractile machinery. patsnap.com

Furthermore, PKA activation leads to a decrease in intracellular ionic calcium concentrations. fda.govsocalallergy.comrxlist.com This is achieved through several mechanisms, including the enhanced sequestration of calcium into the sarcoplasmic reticulum and the reduced influx of calcium from the extracellular space. nih.gov The reduction in intracellular calcium further contributes to the relaxation of the smooth muscle. nih.govcentaurpharma.com

The culmination of these events—inhibition of myosin phosphorylation and reduced intracellular calcium—results in the relaxation of the airway smooth muscles, leading to bronchodilation. fda.govsocalallergy.comrxlist.com This action of levalbuterol as a functional antagonist allows it to relax the airway regardless of the specific spasmogen involved. fda.govsocalallergy.com

Interactive Data Table: Key Molecular Events in Levalbuterol-Mediated Cellular Relaxation

StepMolecule/ProcessActionConsequence
1Levalbuterol BindingBinds to β2-adrenergic receptorReceptor activation
2Gs Protein ActivationGαs subunit dissociates and activates adenylyl cyclase---
3Adenylyl CyclaseConverts ATP to cAMPIncreased intracellular cAMP
4Protein Kinase A (PKA)Activated by cAMPPhosphorylation of target proteins
5Myosin Light Chain Kinase (MLCK)Inhibited by PKADecreased myosin phosphorylation
6Intracellular Calcium (Ca2+)Concentration is loweredReduced availability for contraction
Result Cellular Relaxation Bronchodilation Relief of bronchospasm

Research Findings on Levalbuterol's Cellular Mechanisms:

Studies have demonstrated that levalbuterol effectively stimulates the release of cAMP and that its growth-inhibitory effects on human airway smooth muscle cells are mediated through the cAMP/PKA pathway. karger.com The addition of a PKA inhibitor, Rp-cAMPS, was shown to abrogate the inhibitory effect of levalbuterol, confirming the central role of this pathway. karger.com In contrast, the (S)-enantiomer of albuterol was found to be ineffective at stimulating cAMP release. karger.com

In Vitro and Preclinical Cellular and Molecular Investigations of Levalbuterol Sulfate

Airway Smooth Muscle Cell Responses

Levalbuterol (B1212921), the (R)-enantiomer of albuterol, demonstrates distinct effects on human airway smooth muscle cells (HASMCs), primarily related to the inhibition of cell growth and the modulation of signaling pathways associated with bronchoconstriction. karger.com

Levalbuterol has been shown to inhibit the proliferation of human bronchial smooth muscle cells, a key factor in the airway remodeling seen in chronic asthma. karger.com This inhibitory effect is concentration-dependent and is mediated through the activation of the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway. karger.com The elevation of intracellular cAMP is a known mechanism for inhibiting the proliferation of human bronchial smooth muscle cells. singlecare.com

Further investigation into the molecular mechanisms reveals that levalbuterol's anti-proliferative action involves the inhibition of several key signaling molecules. The compound has been found to suppress the expression of nuclear factor-kappa B (NF-κB) and retinoblastoma (Rb) proteins, both of which are involved in cell cycle progression. karger.com Additionally, levalbuterol inhibits the phosphatidylinositol 3-kinase (PI-3 kinase) signaling pathway. karger.com The inhibitory effects of levalbuterol on cell growth can be counteracted by the (S)-albuterol isomer, which has been observed to decrease levalbuterol-induced cAMP release by 65%. karger.com

Table 1: Effect of Levalbuterol on Airway Smooth Muscle Cell Proliferation and Signaling

ParameterEffect of LevalbuterolSupporting Evidence
Cell Proliferation Inhibition at low concentrations karger.com
cAMP/PKA Pathway Activation karger.com
PI-3 Kinase Pathway Inhibition karger.com
NF-κB Expression Inhibition karger.com
Rb Protein Expression Inhibition karger.com

Platelet-activating factor (PAF) is a lipid mediator with mitogenic properties that can contribute to asthma-related conditions. karger.com The signaling and metabolism of PAF in human bronchial smooth muscle cells (HBSMCs) are modulated differently by the isomers of albuterol. nih.gov

Studies comparing levalbuterol and (S)-albuterol found that levalbuterol had no effect on PAF binding to its receptor (PAFr) after both 30-minute and 24-hour preincubation periods. nih.gov Similarly, levalbuterol did not augment the PAF-stimulated release of inositol (B14025) phosphate (B84403) (IP₃), a key second messenger in signal transduction. nih.gov In contrast, the (S)-albuterol isomer was found to significantly increase PAF binding, stimulate PAFr protein expression, and enhance PAF-induced IP₃ release. nih.gov

Regarding PAF metabolism, (S)-albuterol was shown to augment PAF synthesis and significantly inhibit its catabolism. nih.gov While one study indicated that levalbuterol had the least stimulatory effect on PAF synthesis compared to racemic albuterol and (S)-albuterol, it still promoted synthesis above baseline levels. karger.com The pro-proliferative effects of (S)-albuterol on these cells were inhibited by the PAF receptor antagonist CV-3988, which had no impact on the anti-proliferative action of levalbuterol. karger.com This suggests that levalbuterol does not exert its primary effects through the PAF receptor-mediated signaling pathway. karger.com

Table 2: Comparative Effects of Albuterol Isomers on PAF Receptor Signaling

ParameterLevalbuterol(S)-Albuterol
PAF Receptor Binding No effect nih.govIncreased by 70-150% nih.gov
PAF-Stimulated IP₃ Release No effect nih.govAugmented nih.gov
PAF Synthesis Least stimulatory effect karger.comGreatest stimulatory effect karger.com
PAF Catabolism Not reportedSignificantly inhibited nih.gov

Levalbuterol functions as a β₂-adrenergic receptor agonist. The binding of levalbuterol to these receptors on airway smooth muscle activates adenylyl cyclase, leading to an increased intracellular concentration of cAMP. drugs.com This rise in cAMP activates protein kinase A, which in turn inhibits the phosphorylation of myosin and reduces intracellular calcium levels, resulting in the relaxation of airway smooth muscle from the trachea to the terminal bronchioles. drugs.com

In vitro studies on isolated human airway smooth muscle (HASM) cells have demonstrated that β₂-agonists like isoproterenol (B85558) induce relaxation following contraction by a spasmogen such as carbachol. nih.gov However, the cellular environment can influence this response. Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and transforming growth factor-β1 (TGF-β1), which are present in asthmatic airways, have been shown to impair the relaxation of HASM cells in response to β₂-agonists. nih.govnih.gov For instance, TGF-β1 treatment of HASM cells significantly impaired isoproterenol-induced relaxation, an effect linked to reduced cAMP levels. nih.gov This highlights that while levalbuterol directly promotes relaxation, its efficacy can be modulated by the inflammatory milieu.

Platelet-Activating Factor Receptor Signaling and Metabolism Modulation

Immunomodulatory and Anti-inflammatory Effects

Beyond its direct action on airway smooth muscle, levalbuterol exhibits properties that modulate the immune system and inflammatory responses.

The mechanism of action of levalbuterol, involving an increase in cAMP concentration, is also associated with the inhibition of inflammatory mediator release, particularly from mast cells. medscape.com Mast cell stabilization is a key anti-inflammatory action in the context of allergic airway disease. medscape.com

However, studies investigating the direct effects of albuterol isomers on mast cells have yielded specific results. Research on murine mast cells indicated that levalbuterol ((R)-albuterol) had no effect on the release of inflammatory mediators like histamine (B1213489) and interleukin-4 (IL-4). researchgate.net In contrast, the (S)-albuterol isomer was found to significantly increase the production of both histamine and IL-4 in these cells. researchgate.net This suggests that the pro-inflammatory effects observed with racemic albuterol may be attributable to the (S)-enantiomer, while levalbuterol itself does not appear to promote the release of these specific inflammatory mediators from mast cells. researchgate.net

Levalbuterol has demonstrated direct anti-inflammatory effects on T-cell function. medicine.dp.ua In studies on activated T-cells, administration of levalbuterol resulted in decreased levels of inflammatory cytokines. This effect is significant because the anti-inflammatory actions of the (R)-isomer can be negated when the (S)-isomer is present. karger.commassgeneral.orgtandfonline.com This finding underscores a clear difference in the immunomodulatory profiles of the two enantiomers, with levalbuterol showing beneficial anti-inflammatory properties on T-cells that are not shared by (S)-albuterol. medicine.dp.ua

Influence on Cytokine Production and DNA Synthesis in Airway Cells

Research has demonstrated that levalbuterol can modulate inflammatory responses in airway cells by influencing the production of cytokines and affecting cellular proliferation. In human airway smooth muscle cells, levalbuterol has been shown to inhibit the production of granulocyte-macrophage colony-stimulating factor (GM-CSF) and also to inhibit DNA synthesis. fda.gov Furthermore, it has been observed to inhibit the stimulated production of various cytokines in cell lines and enhance the release of the anti-inflammatory cytokine IL-10 from human monocytes. fda.gov

Studies using transformed murine Club cells (MTCC), a model for airway epithelial cells, have provided further insight into the anti-inflammatory effects of levalbuterol. frontiersin.orgnih.govnih.gov Pre-exposure of these cells to a combination of (R)-albuterol and cortisone (B1669442) was found to diminish pro-inflammatory cytokine production induced by lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNFα) to a degree comparable to the potent corticosteroid dexamethasone. nih.govnih.gov This effect is linked to the inhibition of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. frontiersin.orgnih.gov Levalbuterol was found to significantly reduce both LPS- and TNFα-induced NF-κB activity. frontiersin.orgcore.ac.uk In contrast, cortisone alone did not affect the induced cytokine production, highlighting the specific role of (R)-albuterol in this anti-inflammatory mechanism. frontiersin.org

Interestingly, the (S)-enantiomer of albuterol has been shown to have opposing effects. While levalbuterol inhibits human airway smooth muscle cell proliferation, (S)-albuterol can induce cell growth. nih.gov The growth-inhibitory effect of levalbuterol is associated with the activation of the cAMP/PKA pathway and the inhibition of NF-κB and retinoblastoma (Rb) protein expression. nih.gov When (S)-albuterol is present, it can decrease the growth-inhibitory action of levalbuterol and reduce levalbuterol-induced cAMP release. nih.gov

Table 1: Effects of Levalbuterol on Cytokine Production and DNA Synthesis

Cell Type Stimulus Effect of Levalbuterol Reference
Human Airway Smooth Muscle Cells - Inhibition of GM-CSF production fda.gov
Human Airway Smooth Muscle Cells - Inhibition of DNA synthesis fda.govnih.gov
Human Monocytes - Enhanced release of IL-10 fda.gov
Transformed Murine Club Cells (MTCC) LPS, TNFα Diminished pro-inflammatory cytokine production (in presence of cortisone) frontiersin.orgnih.govnih.gov
Transformed Murine Club Cells (MTCC) LPS, TNFα Reduced NF-κB activity frontiersin.orgcore.ac.uk

Induction of 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells

A key mechanism underlying the anti-inflammatory effects of levalbuterol involves its ability to induce the expression and activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). frontiersin.orgnih.govnih.gov This enzyme is crucial for converting inactive cortisone into active cortisol within cells, a process that potentiates the anti-inflammatory effects of endogenous glucocorticoids. nih.gov

In studies using transformed murine Club cells (MTCC), treatment with (R)-albuterol (levalbuterol) was shown to moderately but selectively augment the mRNA expression of 11β-HSD1, without affecting the expression of 11β-HSD2, the enzyme responsible for inactivating cortisol. frontiersin.orgnih.govcore.ac.uk Racemic albuterol and (S)-albuterol did not have this effect. frontiersin.orgnih.gov This induction of 11β-HSD1 by levalbuterol leads to increased oxidoreductase activity of the enzyme, enhancing the conversion of cortisone to cortisol. frontiersin.orgnih.gov

This localized activation of glucocorticoids within the airway epithelium contributes to the suppression of inflammatory responses. nih.gov The increased intracellular cortisol levels enhance the activation of the glucocorticoid response element (GRE), which in turn inhibits the activity of the pro-inflammatory transcription factor NF-κB. frontiersin.orgnih.gov This mechanism ultimately leads to a reduction in the production of pro-inflammatory cytokines. frontiersin.orgnih.govnih.gov The 11β-HSD inhibitor glycyrrhetinic acid was shown to diminish the augmented GRE activation and the inhibition of NF-κB activity, confirming the role of 11β-HSD1 in this pathway. nih.gov

Table 2: Levalbuterol's Effect on 11β-HSD1 in Airway Epithelial Cells

Parameter Observation with Levalbuterol Reference
11β-HSD1 mRNA expression Moderately and selectively induced frontiersin.orgnih.govcore.ac.uk
11β-HSD2 mRNA expression No effect frontiersin.orgcore.ac.uk
11β-HSD1 oxidoreductase activity Augmented frontiersin.orgnih.gov
Glucocorticoid Response Element (GRE) activation Increased (in presence of cortisone) frontiersin.orgnih.gov
NF-κB activity Reduced (in presence of cortisone) frontiersin.orgnih.gov

Beta-Adrenoceptor Desensitization Phenomena

Beta-adrenoceptor desensitization, also known as tachyphylaxis or refractoriness, is a phenomenon where the response to a β-agonist diminishes over time with repeated exposure. nih.gov This is a concern with the regular use of β2-agonists in asthma treatment. nih.gov In vitro evidence suggests that β2-adrenoceptors may be less responsive in individuals with asthma compared to healthy individuals. nih.gov

While the bronchodilator effect of long-acting β2-agonists like salmeterol (B1361061) has been shown to be maintained with regular use, some studies have indicated that the protective effect against bronchoconstrictors can be attenuated. nih.gov There is evidence that regular use of racemic salbutamol (B1663637) can lead to a partial decrease in its bronchoprotective effect and an increase in airway hyperreactivity. medicine.dp.ua However, studies suggest that this development of hyperreactivity may be avoided with the regular use of levalbuterol. medicine.dp.ua

The mechanisms of desensitization involve a decrease in receptor function over time during agonist exposure, which can be measured by changes in cyclic AMP (cAMP) or adenylyl cyclase activities. nih.gov The S-enantiomer of albuterol has been implicated in some of the negative effects associated with racemic albuterol. While the (R)-enantiomer (levalbuterol) is responsible for the bronchodilatory effects, the (S)-enantiomer has been shown to increase bronchial reactivity. drugbank.com

Comparative Preclinical and in Vitro Pharmacodynamic Studies of Levalbuterol Sulfate

Comparative Bronchodilatory Activity with Racemic Albuterol

Preclinical and in vitro studies have consistently demonstrated that the bronchodilatory effects of racemic albuterol are primarily attributable to levalbuterol (B1212921) (the (R)-enantiomer). nih.govmedicine.dp.uafda.gov Levalbuterol acts as a selective agonist for β2-adrenergic receptors on airway smooth muscle. This interaction initiates a signaling cascade that increases intracellular cyclic AMP (cAMP), leading to the activation of protein kinase A. The subsequent phosphorylation of myosin and reduction in intracellular calcium concentrations result in smooth muscle relaxation and bronchodilation. nyallergy.com

In vitro binding studies have shown that levalbuterol has a significantly higher affinity for β2-adrenergic receptors compared to (S)-albuterol. nyallergy.comnih.gov Specifically, one study found that levalbuterol has approximately a 2-fold greater binding affinity than racemic albuterol and about a 100-fold greater binding affinity than (S)-albuterol. fda.govnyallergy.com This higher affinity translates to a more potent bronchodilatory effect.

FeatureLevalbuterolRacemic AlbuterolSource
Primary Active Component (R)-albuterol(R)-albuterol nih.govmedicine.dp.ua
β2-Adrenergic Receptor Binding Affinity HighModerate (combination of high and low affinity enantiomers) nyallergy.comnih.gov
Bronchodilatory Effect in Guinea Pig Airways EffectiveEffective fda.govnyallergy.com

Differentiation from (S)-Albuterol in Cellular and Tissue Models

A significant body of preclinical research has focused on distinguishing the cellular and tissue effects of levalbuterol from those of (S)-albuterol. While levalbuterol is responsible for the therapeutic bronchodilatory effects, (S)-albuterol is not inert and may exhibit opposing actions. nih.gov

In various in vitro and animal models, (S)-albuterol has been associated with pro-inflammatory and pro-constrictory effects. nih.govimrpress.com For instance, some studies suggest that (S)-albuterol can increase intracellular calcium in airway smooth muscle, which is consistent with bronchoconstriction. ispub.com In contrast, levalbuterol decreases intracellular calcium levels, promoting relaxation. atsjournals.org

Furthermore, studies on human bronchial smooth muscle cells have indicated that (S)-albuterol may activate pro-constrictory and pro-inflammatory pathways. medicine.dp.ua Research has also shown that levalbuterol can inhibit the proliferation of human airway smooth muscle cells, an effect that is mediated through the cAMP/PKA pathway and inhibition of NF-κB and Rb protein expression. karger.com Conversely, (S)-albuterol was found to stimulate cell growth through a different signaling pathway involving the PAF receptor. karger.com The addition of (S)-albuterol to levalbuterol was observed to diminish the growth-inhibitory effect of levalbuterol and attenuate its-induced cAMP release. karger.com

Cellular/Tissue EffectLevalbuterol ((R)-albuterol)(S)-AlbuterolSource
Intracellular Calcium in Airway Smooth Muscle DecreasesIncreases ispub.comatsjournals.org
Airway Smooth Muscle Cell Proliferation InhibitsStimulates karger.com
Signaling Pathway for Cell Proliferation cAMP/PKA pathway, inhibits NF-κB and Rb proteinPAF-receptor-mediated karger.com
Inflammatory Response May have anti-inflammatory propertiesMay have pro-inflammatory properties nih.govmedicine.dp.uaimrpress.com

Assessment of Airway Hyperreactivity in Animal Models

Animal studies have been instrumental in evaluating the effects of levalbuterol on airway hyperreactivity, a key feature of asthma. These studies suggest that chronic exposure to racemic albuterol, which contains (S)-albuterol, may contribute to increased bronchial hyperresponsiveness. ispub.comnih.gov

In guinea pig models, treatment with (S)-albuterol and racemic albuterol has been shown to induce bronchial hyperresponsiveness. ispub.com In contrast, treatment with levalbuterol alone did not cause this effect. ispub.com The mechanism behind (S)-albuterol-induced hyperresponsiveness in these models appears to be independent of β-adrenoceptors and may involve neural pathways, as it was prevented by vagal nerve resection. ispub.com

In ovalbumin-sensitized guinea pigs, inhaled levalbuterol administered three times daily for seven days attenuated both early and late-phase asthmatic reactions and reduced the number of total inflammatory cells and eosinophils. fda.gov Other studies in animal models of allergic airway inflammation have also demonstrated that systemically administered (S)-albuterol increased airway hyperresponsiveness, while (R)-albuterol had little effect. imrpress.com Levalbuterol has also been shown to decrease TNFα-induced hyperreactivity, an effect not seen with (S)-albuterol, indicating that the ability to counteract airway hyperreactivity resides primarily with the (R)-enantiomer. fda.gov

AgentEffect on Airway Hyperreactivity in Animal ModelsSource
Levalbuterol ((R)-albuterol) Attenuates or does not induce hyperresponsiveness imrpress.comispub.comfda.gov
(S)-Albuterol Induces or increases hyperresponsiveness imrpress.comispub.com
Racemic Albuterol May induce hyperresponsiveness with chronic use ispub.comnih.gov

Effects on Mucociliary Clearance in Preclinical Models

The impact of levalbuterol on mucociliary clearance, a crucial airway defense mechanism, has been investigated in preclinical models, though findings have been somewhat mixed. Some in vitro studies have suggested that the two enantiomers of albuterol may have differing effects on mucociliary transport. nih.gov

One preclinical study using bovine trachea reported that (S)-albuterol inhibits in vitro mucociliary transport. fda.gov In contrast, other research has indicated that beta-2 adrenergic agonists, in general, can enhance mucociliary clearance. consensus.app A study in sheep demonstrated that albuterol increased tracheal mucus velocity, a measure of mucociliary clearance. consensus.app However, a study in healthy human subjects found that chronic inhalation of nebulized levalbuterol for one week did not increase mucociliary clearance compared to albuterol or placebo. nih.gov It is important to note that this was a study in healthy subjects, and the effects might differ in individuals with compromised mucociliary function.

ModelAgentEffect on Mucociliary ClearanceSource
Bovine Trachea (in vitro) (S)-AlbuterolInhibits fda.gov
Sheep (in vivo) Albuterol (racemic)Increases tracheal mucus velocity consensus.app
Healthy Humans (in vivo) LevalbuterolNo significant increase after 1 week of chronic inhalation nih.gov

Chemical Synthesis and Enantiomeric Resolution Methodologies for Levalbuterol Sulfate

Enantioselective Synthetic Pathways

The synthesis of enantiomerically pure levalbuterol (B1212921), the (R)-enantiomer of albuterol, is a key focus in pharmaceutical manufacturing. nih.gov Enantioselective synthesis, which aims to produce the desired enantiomer directly, offers significant advantages over the resolution of racemic mixtures, primarily by avoiding the loss of 50% of the material. google.com

Asymmetric Reduction Strategies

Asymmetric reduction of a prochiral ketone is a prominent strategy for synthesizing levalbuterol. This approach typically involves the use of a chiral catalyst to stereoselectively reduce a ketone precursor, yielding the desired (R)-alcohol.

One of the most successful methods involves the enantioselective reduction of a protected α-ketoimine using chiral oxazaborolidine catalysts. core.ac.uk For instance, the reduction of a benzyl-protected α-ketoimine with a borane (B79455) reducing agent and a chiral 1,3,2-oxazaborole catalyst can produce (R)-albuterol in high yield and with high optical purity. google.com Toluene is often used as a solvent in these reactions, making the process more suitable for industrial applications. google.com Under optimized conditions with 10 mol% of the catalyst, levalbuterol can be obtained with an enantiomeric excess (ee) of 93-95%. google.com

Another approach utilizes asymmetric transfer hydrogenation. The asymmetric transfer hydrogenation of an α-iminoketone, methyl 5-[(1,1-dimethylethyl)-imino]acetyl-2-hydroxybenzoate, catalyzed by a chiral (S,S)-Ru-TsDPEN complex, yields the optically pure β-amino alcohol derivative. This intermediate is then reduced to afford (R)-(-)-salbutamol. researchgate.net Similarly, rhodium and chiral bidentate phosphine (B1218219) ligand combinations have been used for the asymmetric hydrogenation of ketone precursors to obtain levalbuterol with good yield and optical purity on a technical scale. google.comgoogle.com

A different strategy involves the use of a chiral acyl anion equivalent, (1R,3R)-1,3-dithiane 1,3-dioxide. This compound adds to an aromatic aldehyde with high stereocontrol. Subsequent reactions, including a Pummerer reaction and work-up with lithium ethanethiolate, lead to the formation of an α-hydroxy thiolester, which is then converted to (R)-salbutamol with high enantiomeric excess. nih.gov

Catalyst/ReagentPrecursorProductEnantiomeric Excess (ee)YieldReference
Chiral oxazaborolidineBenzyl-protected α-ketoimine(R)-albuterol93-95%High core.ac.ukgoogle.com
(S,S)-Ru-TsDPENα-iminoketone(R)-(-)-salbutamolOptically Pure- researchgate.net
Rhodium/chiral phosphineKetone precursorLevalbuterolGoodGood google.comgoogle.com
(1R,3R)-1,3-dithiane 1,3-dioxideAromatic aldehyde(R)-salbutamolHigh- nih.gov

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods combine chemical synthesis with biocatalytic steps to achieve high enantioselectivity. These approaches can offer mild reaction conditions and high specificity.

One chemo-enzymatic route to levalbuterol involves a biocatalytic reduction step. For example, the synthesis can start from salicylaldehyde (B1680747) and proceed through a Friedel-Crafts acylation. The subsequent reduction of the ketone can be attempted using baker's yeast (Saccharomyces cerevisiae). ntnu.no While the chemical reduction using lithium aluminum hydride (LiAlH4) followed by enzymatic resolution with Candida antarctica lipase (B570770) A (CALA) has been explored, it has shown poor results. ntnu.no

Another strategy involves a bienzymatic dynamic kinetic asymmetric transformation. This can be applied to the synthesis of various aromatic 1,2-amino alcohols. researchgate.net While not explicitly detailed for levalbuterol in the provided context, this approach, which combines enzymatic reactions for resolution and in-situ racemization, is a powerful tool for producing enantiomerically pure compounds. taylorandfrancis.com

A synthetic route starting from 1-(2,2-dimethyl-4H-benzo[d] core.ac.ukchemicalbook.comdioxin-6-yl)ethanol involves a dehydration followed by an asymmetric epoxidation to create a key chiral intermediate. This method avoids the use of heavy metals and high-pressure hydrogenation, offering milder conditions. The final steps involve hydroaminolysis and salt formation to yield levalbuterol hydrochloride with a high total yield of 85-90%. google.com

Enzyme/MethodKey Reaction StepPrecursorProductYieldReference
Saccharomyces cerevisiaeBiocatalytic reductionKetone intermediateAlcohol intermediatePromising ntnu.no
Candida antarctica lipase A (CALA)Enzymatic resolutionRacemic alcoholEnantiopure alcoholPoor ntnu.no
Asymmetric epoxidationEpoxidation2,2-dimethyl-6-vinyl-4H-benzo[d] core.ac.ukchemicalbook.comdioxin(R)-2,2-dimethyl-6-(oxirane-2-yl)-4H-benzo[d] core.ac.ukchemicalbook.comdioxin95-100% google.com

Chiral Separation Techniques for Enantiopure Levalbuterol

The separation of enantiomers from a racemic mixture of albuterol is a common and crucial step in the production of levalbuterol. Various techniques are employed to achieve high enantiomeric purity.

Chromatographic Methods (HPLC, GC, SFC, CE)

Chromatographic techniques are powerful analytical and preparative tools for separating enantiomers. High-performance liquid chromatography (HPLC) is particularly prevalent.

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are essential for the HPLC separation of albuterol enantiomers. Teicoplanin-based CSPs have proven effective for this purpose. nih.govmdpi.com A validated HPLC method using a teicoplanin-based column with a polar organic mobile phase achieved baseline resolution of (R)- and (S)-albuterol. nih.gov Another HPLC method utilized a Chirex(S)-ICA and (R)NEA New Column with a mobile phase of n-hexane-dichloromethane-methanol-trifluoroacetic acid to achieve satisfactory separation. researchgate.net Turbulent flow chromatography coupled with a Chirobiotic T column has been used for the online sample extraction and chiral separation of albuterol enantiomers in biological samples. researchgate.netnih.gov The use of an α1-acid glycoprotein (B1211001) chiral stationary phase also allows for the direct resolution of racemic albuterol. capes.gov.br

Chromatographic MethodChiral Stationary Phase (CSP)Mobile Phase CompositionDetectionReference
HPLCTeicoplanin-basedMethanol (B129727)/acetonitrile (B52724)/glacial acetic acid/diethylamineFluorescence nih.gov
HPLCChirex(S)-ICA and (R)NEA New Columnn-hexane-dichloromethane-methanol-trifluoroacetic acidUV (278 nm) researchgate.net
Turbulent Flow Chromatography/HPLCChirobiotic TMethanol, formic acid, ammonium (B1175870) formateTandem Mass Spectrometry researchgate.netnih.gov
HPLCα1-acid glycoprotein-- capes.gov.br

Crystallization-Based Resolution (Preferential Crystallization, Diastereomeric Salt Formation)

Crystallization techniques are widely used in industrial settings for chiral resolution due to their scalability and cost-effectiveness.

Diastereomeric Salt Formation: This is the most common crystallization method for resolving racemic albuterol. It involves reacting the racemic base with a chiral resolving agent to form two diastereomeric salts with different solubilities. nih.gov These salts can then be separated by fractional crystallization. nih.gov Chiral acids like (+)-di-p-toluoyl-D-tartaric acid and (+)-di-benzoyl-D-tartaric acid are used to resolve the (R)-enantiomer of albuterol precursors. google.com Specifically, (+)-di-p-toluoyl-D-tartaric acid has been used to resolve racemic albuterol, yielding the (R)-enantiomer. researchgate.netnih.gov The resolution of a benzylated albuterol intermediate with (+)-di-O-benzoyl-tartaric acid has been used for large-scale production. core.ac.uk L-tyrosine has also been employed as a resolving agent, where the diastereomeric salts are separated based on their different solubilities in a methanol-ethyl acetate (B1210297) solvent system. researchgate.netmagtechjournal.com

Preferential Crystallization: This method, also known as resolution by entrainment, involves seeding a supersaturated solution of the racemate with crystals of one enantiomer to induce its crystallization. core.ac.uk Albuterol sulfate (B86663) has been shown to behave as a conglomerate, making it suitable for preferential crystallization. researchgate.net

Crystallization MethodResolving AgentPrecursor/SubstrateSolventKey OutcomeReference
Diastereomeric Salt Formation(+)-di-p-toluoyl-D-tartaric acidRacemic albuterolMethanol38% yield of (R)-enantiomer researchgate.netnih.gov
Diastereomeric Salt Formation(+)-di-O-benzoyl-tartaric acidBenzylated albuterol intermediate-Large-scale production core.ac.uk
Diastereomeric Salt FormationL-tyrosineRacemic salbutamol (B1663637)Methanol-ethyl acetate (1:2)(R)-salbuterol obtained researchgate.netmagtechjournal.com
Preferential Crystallization-Albuterol sulfateMethanolSeparation of enantiomers researchgate.net

Kinetic and Enzymatic Resolution Approaches

Kinetic resolution relies on the different reaction rates of two enantiomers with a chiral catalyst or enzyme. uni-graz.at

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. While a chemo-enzymatic approach using Candida antarctica lipase A (CALA) for the resolution of a racemic alcohol precursor to levalbuterol was attempted, it yielded poor results. ntnu.no

Dynamic Kinetic Resolution (DKR): This is an advanced form of kinetic resolution where the slower-reacting enantiomer is continuously racemized in-situ. This allows for a theoretical yield of 100% for the desired enantiomer. taylorandfrancis.com While the direct application to levalbuterol synthesis is not detailed in the provided search results, the development of efficient racemization catalysts, such as the Shvo complex and other ruthenium-based catalysts, combined with enzymatic resolution, represents a powerful strategy for producing enantiopure alcohols and could be applicable to levalbuterol precursors.

Advanced Formulation Research Techniques (e.g., Drug-Resin Complexes)

Ion-exchange resins (IER) are high-molecular-weight, water-insoluble polymers that contain charged functional groups. pharmatutor.orghumanjournals.com These resins can exchange their mobile ions with oppositely charged drug molecules in a solution, forming a drug-resin complex, often referred to as a "resinate". pharmatutor.orgresearchgate.net This complexation is a reversible process and can be tailored to control the release of the bound drug. pharmatutor.org For a cationic drug like levalbuterol, a cation exchange resin is employed. researchgate.netijpsonline.com The drug is released from the resin in the gastrointestinal tract through the exchange with ions present in the GI fluids.

The formation of drug-resin complexes is a key strategy in advanced formulation research for several reasons, including taste masking and the development of sustained-release preparations. pharmatutor.orgijpsonline.com The drug-resinate can be formulated into various dosage forms, such as suspensions or tablets. researchgate.net A significant advantage of using IERs is their potential to prevent dose dumping, a major concern with controlled-release systems, thereby enhancing the safety profile of the formulation. pharmatutor.org

Detailed Research Findings

Research into the development of levalbuterol-resin complexes has focused on optimizing the drug loading process and characterizing the resulting resinate. A study on levalbuterol hydrochloride, a salt of levalbuterol, provides valuable insights applicable to levalbuterol sulfate due to their similar cationic nature. In this study, the batch method was used for the preparation of the drug-resin complex. researchgate.net The efficiency of drug loading onto the resin is influenced by several factors. researchgate.net

Key factors influencing the formation of the levalbuterol-resin complex include:

Type of Resin: Different resins exhibit varying affinities for the drug. For instance, in a comparative study, the IRP69 resin was found to be optimal for complexing with levalbuterol. researchgate.net

Drug Concentration: The concentration of the drug solution affects the equilibrium of the ion-exchange reaction. researchgate.net

pH of the Solution: The pH influences the ionization state of both the drug and the resin, which is critical for the ionic interaction. A pH of 5.8 was identified as optimal in one study. researchgate.net

Temperature: Temperature can affect the rate and extent of the complexation process. researchgate.net

Agitation Speed: The speed of stirring influences the diffusion of drug molecules to the resin particles. researchgate.net

The optimization of these parameters is crucial for maximizing drug utilization and loading onto the resin. The Box-Behnken Design-response surface methodology has been effectively used to determine the optimal conditions for preparing levalbuterol hydrochloride drug-resin complexes. researchgate.net The optimal conditions from this research are detailed in the table below.

Table 1: Optimal Formulation Parameters for Levalbuterol Hydrochloride Drug-Resin Complex

Parameter Optimal Value
Resin Type IRP69
Temperature 30°C
Drug Concentration 1.8 mg/mL
Agitation Speed 250 rpm
pH 5.8

Data sourced from a study on Levalbuterol Hydrochloride. researchgate.net

Characterization of the drug-resin complex is essential to confirm the interaction between the drug and the resin. Techniques such as Infrared (IR) spectroscopy and Differential Scanning Calorimetry (DSC) are employed for this purpose. ijpsonline.comresearchgate.net IR spectroscopy can confirm the formation of an ionic bond, while DSC helps in understanding the physical state of the drug within the complex. researchgate.net The successful formation of the levalbuterol-resin complex lays the groundwork for developing sustained-release liquid formulations, which can be particularly beneficial for pediatric and geriatric patients. researchgate.net

Analytical Chemistry Research Methods for Levalbuterol Sulfate

Quantitative Analytical Method Development

The accurate quantification of Levalbuterol (B1212921) Sulfate (B86663) in various matrices is paramount for ensuring product quality. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography (GC) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) stands as a principal technique for the quantitative determination of Levalbuterol Sulfate. These methods are valued for their precision, accuracy, and robustness in analyzing the drug substance, often simultaneously with other compounds in combined dosage forms.

A common approach involves the use of a C18 column, which is a staple in reversed-phase chromatography due to its hydrophobic stationary phase. scielo.brresearchgate.net The mobile phase, a critical component in HPLC, is typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. scielo.brresearchgate.netresearchgate.net For instance, a mobile phase consisting of methanol and 10 mM tetrabutyl ammonium (B1175870) hydrogen sulfate (TBAHS) in a 50:50 v/v ratio has been successfully used. scielo.brresearchgate.net Another method employs a mobile phase of 50mM ammonium bicarbonate (pH 7.8) and acetonitrile. researchgate.net

The flow rate of the mobile phase is carefully controlled to achieve optimal separation, with a typical rate being 1.0 mL/min or 0.8 mL/min. scielo.brresearchgate.netresearchgate.net Detection is most commonly performed using a UV spectrophotometric detector at a wavelength where Levalbuterol absorbs strongly, such as 274 nm or 276 nm. scielo.brresearchgate.netresearchgate.net

Method validation is a crucial aspect of HPLC application development, ensuring the reliability of the analytical results. Linearity is established over a specific concentration range, for example, 0.5-150 µg/mL, with a high correlation coefficient (r²) of 0.999 demonstrating a direct proportional relationship between concentration and detector response. scielo.brresearchgate.net

Interactive Data Table: HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2
Column Phenomenex C18 (250 mm x 4.6 mm, 5 µm) scielo.brresearchgate.netX-Bridge Shield C18 (150mm x 4.6mm, 3.5 µm) researchgate.net
Mobile Phase Methanol: 10 mM TBAHS (50:50, v/v) scielo.brresearchgate.net50mM Ammonium Bicarbonate (pH 7.8) and Acetonitrile researchgate.net
Flow Rate 1.0 mL/min scielo.brresearchgate.net0.8 mL/min researchgate.net
Detection UV at 274 nm scielo.brresearchgate.netUV at 276 nm researchgate.net
Retention Time Not Specified9.6 min researchgate.net
Linearity Range 0.5-150 µg/mL scielo.brresearchgate.netNot Specified
Internal Standard Not SpecifiedDoxophylline researchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

For enhanced sensitivity and selectivity, particularly in complex biological matrices like plasma, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. nih.gov This technique combines the superior separation capabilities of UPLC with the precise detection and structural elucidation power of MS/MS.

In a typical UPLC-MS/MS method for salbutamol (B1663637) (the racemate of which levalbuterol is the R-enantiomer), separation is achieved on a C18 reversed-phase column. nih.gov The mobile phase often consists of a mixture of acetonitrile and an aqueous buffer, such as 5 mM ammonium acetate (B1210297) (30:70, v/v). nih.gov

Ionization of the analyte is a key step in mass spectrometry. For salbutamol and its related compounds, positive ion pneumatically assisted electrospray ionization (ESI) is commonly used. nih.gov The mass spectrometer is then operated in the multi-reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For salbutamol, this transition is m/z 240.2 → 148.1. nih.gov

This highly sensitive method allows for very low limits of quantitation, reaching 0.02 ng/mL in human plasma and 1 ng/mL in urine. nih.gov The method is rigorously validated for specificity, matrix effect, recovery, sensitivity, linearity, accuracy, and precision to ensure its suitability for pharmacokinetic studies. nih.gov

A UPLC-MS method has also been described for the quantification of levalbuterol and its metabolites in in-vitro studies using rat liver microsomes. researchgate.net This method utilized a C18 column with a mobile phase of Water:Acetonitrile containing 0.1% Formic acid at a flow rate of 0.3 ml/min, with UV detection at 276 nm. researchgate.net The method demonstrated linearity in the range of 2.5-30 ng/ml. researchgate.net

Gas Chromatography for Residual Solvent Determination

The manufacturing process of active pharmaceutical ingredients (APIs) like this compound may involve the use of various organic solvents. As these solvents can be toxic, their levels in the final product are strictly controlled according to guidelines such as those from the International Council for Harmonisation (ICH). thermofisher.com Headspace Gas Chromatography (HSGC) with a Flame Ionization Detector (FID) is the standard technique for the determination of these residual solvents. thermofisher.comglobalresearchonline.neteresearchco.com

In this method, a sample of the drug substance is dissolved in a suitable high-boiling solvent, such as N,N-Dimethylformamide (DMF), and sealed in a vial. eresearchco.com The vial is then heated, causing the volatile residual solvents to partition into the headspace (the gas phase above the sample). A sample of this headspace gas is then injected into the gas chromatograph.

The separation of the various residual solvents is typically achieved on a capillary column with a stationary phase suitable for volatile organic compounds, such as a BP-624 column. globalresearchonline.neteresearchco.com Nitrogen is commonly used as the carrier gas. globalresearchonline.neteresearchco.com The injector and detector temperatures are optimized, for instance, at 220°C and 260°C respectively. eresearchco.com The FID is a universal detector for organic compounds and provides a response proportional to the amount of each solvent present.

A developed HSGC method for this compound was validated for the determination of residual solvents including Methanol, Isopropyl alcohol, Dichloromethane (B109758), Ethyl acetate, Tetrahydrofuran, and Toluene. globalresearchonline.neteresearchco.com The method was shown to be accurate and precise, making it suitable for quality control purposes in an industrial setting. eresearchco.com

Interactive Data Table: GC Method Parameters for Residual Solvent Analysis in this compound globalresearchonline.neteresearchco.com

ParameterValue
Technique Headspace Gas Chromatography (HSGC)
Column BP-624, 30 m x 0.32mm ID, 1.8 μm
Carrier Gas Nitrogen
Flow Rate 2.0 ml/minute
Injection Mode Splitless
Injection Volume 1.2 ml
Injector Temperature 220°C
Detector Flame Ionization Detector (FID)
Detector Temperature 260°C
Diluent N,N-Dimethylformamide (DMF)
Hydrogen Flow 30 ml/min
Air Flow 300 ml/min
Run Time 33 minutes

Chiral Analytical Separations for Enantiomeric Purity and Impurities

Levalbuterol is the (R)-enantiomer of albuterol. The (S)-enantiomer is considered an impurity and its presence must be controlled. Therefore, chiral analytical methods are essential for determining the enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the analysis of Levalbuterol's enantiomeric purity, a CHIREX S-indoline-carboxylic acid-R-α-naphtylethylamine column has been used. google.com The mobile phase in this case was a mixture of n-hexane, dichloromethane (CH2Cl2), methanol (MeOH), and trifluoroacetic acid (CF3COOH) in a specific ratio (500:440:60:0.4 by volume). google.com This method allows for the quantification of the R-levalbuterol versus the S-levalbuterol, with results demonstrating high optical purity (e.g., 99.9:0.1). google.com

Another approach for the simultaneous determination of enantiomeric impurities in Levalbuterol involves an Acquity Trefoil CEL2 column in gradient mode. amazonaws.com The mobile phase consisted of Mobile Phase A (Liquid Carbon Dioxide) and Mobile Phase B (a mixture of Methanol, Isopropyl alcohol, Trifluoroacetic acid, and Diethylamine in a 50:50:0.1:0.1 ratio). amazonaws.com With a flow rate of 2.5 mL/min and detection at 225 nm, a retention time of 2.0 minutes was achieved. amazonaws.com This method was validated for its sensitivity, precision, linearity, and accuracy, making it suitable for routine quality control analysis. amazonaws.com

Supercritical Fluid Chromatography (SFC) for Enantiomeric Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced use of organic solvents. amazonaws.comuff.br SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. amazonaws.comtwistingmemoirs.com

In the context of Levalbuterol, SFC provides a green alternative to chiral LC methods. amazonaws.com The sensitivity of SFC with UV detection is adequate for determining enantiomers at low concentrations. amazonaws.com The shorter analysis and column equilibration times make it a rapid method for assessing the enantiomeric purity of this compound. amazonaws.com

The development of an SFC method for the enantiomeric separation of salbutamol involves the use of a chiral stationary phase and a mobile phase consisting of supercritical CO2 and a modifier, often an alcohol like methanol or ethanol. The addition of acidic or basic additives to the modifier can improve peak shape and resolution.

Capillary Electrophoresis (CE) for Enantiomeric Resolution

Capillary Electrophoresis (CE) has proven to be a valuable technique for the chiral separation of salbutamol enantiomers, including levalbuterol. nih.gov The principle of this method lies in creating a chiral environment within the capillary, which induces different migration times for the R- and S-enantiomers, allowing for their resolution. bio-rad.com This is often achieved by adding a chiral selector to the background electrolyte.

Several factors are critical in achieving successful enantiomeric separation, including the type and concentration of the chiral selector, the pH of the buffer solution, and the applied voltage. nih.govresearchgate.net

Chiral Selectors:

Cyclodextrins are commonly employed as chiral selectors in CE for the resolution of salbutamol enantiomers. nih.gov Different types of cyclodextrins have been investigated for their effectiveness.

Heptakis (2,6-di-O-methyl)-β-cyclodextrin: In one study, successful separation of salbutamol enantiomers was achieved using heptakis (2,6-di-O-methyl)-β-cyclodextrin in a 40 mM Tris buffer at a pH of 2.5. nih.gov

Hydroxypropyl-β-cyclodextrin (HP-β-CD): This has been used as a chiral selector, with optimum resolution achieved in a 50 mM phosphate (B84403) buffer at pH 2.5. researchgate.net

Sulfated β-cyclodextrin (SCD): This has also been utilized as a chiral selector in a phosphate running buffer for the direct separation and quantification of salbutamol enantiomers. researchgate.net

Dual Cyclodextrin (B1172386) Systems: A mixture of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and dimethyl-β-cyclodextrin (DM-β-CD) has been shown to provide better separation for salbutamol enantiomers compared to using either cyclodextrin alone. nih.gov The best simultaneous separation was achieved with a 20 mM HP-β-CD and 20 mM DM-β-CD in a triethanolamine (B1662121) (TEA)/phosphate buffer at pH 2.5. nih.gov

Research Findings:

A study utilizing heptakis (2,6-di-O-methyl)-β-cyclodextrin achieved a resolution of 3.09, with migration times of 13.74 minutes for (R)-salbutamol and 13.98 minutes for (S)-salbutamol. nih.gov The method demonstrated linearity in a concentration range of 1-40 µg/mL for racemic salbutamol. nih.gov Another method employing a dual cyclodextrin system reported a linear range of 0.5-100 µg/mL for salbutamol enantiomers, with a detection limit of 0.18 µg/mL for both. nih.gov

The table below summarizes the conditions and findings from a representative Capillary Electrophoresis study for the enantiomeric resolution of salbutamol.

ParameterCondition/ValueReference
Chiral SelectorHeptakis (2,6-di-O-methyl)-β-cyclodextrin nih.gov
Buffer40 mM Tris (pH 2.5) nih.gov
Applied Voltage15 kV nih.gov
Resolution3.09 nih.gov
Migration Time (R)-salbutamol13.74 min nih.gov
Migration Time (S)-salbutamol13.98 min nih.gov
Linearity Range (Racemic Salbutamol)1-40 µg/mL nih.gov

Spectroscopic and Calorimetric Characterization Techniques

Spectroscopic and calorimetric methods are essential for the solid-state characterization of this compound, providing information about its polymorphic forms and thermal behavior. nih.gov These techniques include Fourier-Transform Infrared (FT-IR) Spectroscopy and Differential Scanning Calorimetry (DSC). nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups and characterize the polymorphic forms of this compound. nih.govresearchgate.net Different polymorphic forms will exhibit distinct FT-IR spectra due to differences in their crystal lattice and molecular conformations. For instance, studies have identified two polymorphic forms of R-albuterol sulfate, designated as Form I and Form II, which show different FT-IR spectra. researchgate.net

Differential Scanning Calorimetry (DSC):

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. googleapis.com It is used to determine thermal events such as melting, crystallization, and decomposition. google.comnih.gov

For this compound, DSC studies have revealed the existence of at least two polymorphic forms, Form I and Form II. nih.govresearchgate.net The DSC thermograms of these forms show different decomposition pathways.

RSS Form I: This form does not exhibit a melting point but undergoes decomposition characterized by three exothermic peaks at approximately 210°C, 288°C, and 328°C. researchgate.netresearchgate.net

RSS Form II: This form shows a similar decomposition pattern with exothermic peaks at approximately 217°C, 283°C, and 328°C. researchgate.netresearchgate.net The initial decomposition peak for Form II occurs at a temperature 7°C higher than that of Form I. researchgate.net

The table below presents the DSC data for the two polymorphic forms of R-albuterol sulfate (RSS).

Polymorphic FormExothermic Peak 1 (°C)Exothermic Peak 2 (°C)Exothermic Peak 3 (°C)Reference
RSS Form I210288328 researchgate.netresearchgate.net
RSS Form II217283328 researchgate.netresearchgate.net

Metabolism and Pharmacokinetics of Levalbuterol Sulfate in Preclinical Models

Biotransformation Pathways and Enzyme Systems

The biotransformation of levalbuterol (B1212921) is a critical aspect of its pharmacology, primarily involving sulfation, which is subject to stereoselective differences.

The primary enzyme responsible for the metabolism of albuterol enantiomers is the human cytosolic sulfotransferase SULT1A3. fda.govfda.reportresearchgate.netfda.govnih.gov This enzyme catalyzes the transfer of a sulfonate group to the drug, leading to the formation of an inactive metabolite. researchgate.net Studies using purified human SULTs have confirmed that SULT1A3 is the major enzyme responsible for the sulfation of salbutamol (B1663637). nih.gov In preclinical models and human tissues, SULT1A3 is found predominantly in the small intestine and also in the liver. researchgate.netnih.gov The high sulfating activity in the small intestine suggests that a significant portion of orally administered or swallowed inhaled albuterol is metabolized before reaching systemic circulation. fda.reportfda.govrxlist.com This presystemic metabolism is a key determinant of the bioavailability of the enantiomers. While other sulfotransferases like SULT1A1, SULT1B1, and SULT1C4 have been studied, they show minimal to no activity towards salbutamol. nih.gov

The metabolism of albuterol is highly stereoselective, with the pharmacologically active (R)-enantiomer (levalbuterol) being metabolized more rapidly than the (S)-enantiomer. researchgate.netnih.gov Research indicates that (R)-albuterol is the preferred substrate for the SULT1A3 enzyme and is metabolized up to 12 times faster than (S)-albuterol. researchgate.net This preferential metabolism results in a significantly higher intrinsic clearance for (R)-albuterol compared to its S-isomer. researchgate.net

Consequently, following the administration of racemic albuterol, plasma concentrations of the (S)-enantiomer are consistently higher than those of the (R)-enantiomer. fda.govfda.govnih.gov The difference in plasma concentration between the enantiomers is substantial, with studies showing an 8- to 24-fold higher concentration of (S)-albuterol, particularly after oral administration, due to the extensive first-pass metabolism of (R)-albuterol in the gastrointestinal tract. fda.reportfda.govrxlist.com This metabolic difference leads to a predominance of the less active (S)-albuterol in the body over time when the racemic mixture is used. ispub.com A small degree of chiral inversion from (R)- to (S)-albuterol (about 6%) has been observed, likely due to acid-catalyzed racemization in the stomach from the swallowed fraction of an inhaled dose. researchgate.netnih.gov

ParameterFindingSupporting Preclinical Models/Systems
Primary Metabolic Enzyme Sulfotransferase SULT1A3 is the main enzyme for albuterol metabolism. fda.govresearchgate.netnih.govPurified human SULTs, Human tissue preparations (small intestine, liver) researchgate.netnih.gov
Metabolic Stereoselectivity (R)-albuterol is metabolized up to 12 times faster than (S)-albuterol. researchgate.netIn vitro studies with human tissues ispub.com
Clearance Difference Intrinsic clearance is approximately 8-fold higher for (R)-albuterol than for (S)-albuterol. researchgate.netPharmacokinetic studies researchgate.net
Resulting Plasma Levels Plasma concentrations of (S)-albuterol are significantly higher (8- to 24-fold) than (R)-albuterol after racemic administration. fda.reportfda.govrxlist.comIn vivo animal and human studies fda.reportfda.govrxlist.com

Role of Sulfotransferases (e.g., SULT1A3) in Metabolism

Distribution Studies in Animal Models

Distribution studies in animal models reveal how levalbuterol sulfate (B86663) permeates tissues throughout the body, including its limited access to the central nervous system.

Preclinical investigations in rats using intravenous administration of racemic albuterol sulfate have shown that the compound can cross the blood-brain barrier, though to a limited extent. fda.govnih.govmedcentral.comfda.gov Brain concentrations of albuterol were found to be approximately 5.0% of the concentrations measured in the plasma. fda.govnih.govmedcentral.comfda.gov Further studies focusing on (R)-albuterol confirmed that its distribution to brain tissue is minimal, with brain-to-plasma concentration ratios of less than 0.082 reported in rats. fda.gov In contrast, structures located outside the blood-brain barrier, such as the pineal and pituitary glands, exhibited significantly higher concentrations of albuterol, reaching levels up to 100 times those found in the whole brain. fda.govnih.govmedcentral.comfda.gov The concentration of radioactive material in the pituitary was observed to be similar to that in the plasma. fda.gov

Tissue CompartmentConcentration Relative to Plasma/BrainAnimal Model
Brain ~5% of plasma concentrations. fda.govnih.govmedcentral.comRat fda.govnih.govmedcentral.com
Brain (R-albuterol specific) Brain:Plasma ratio < 0.082. fda.govRat fda.gov
Pineal & Pituitary Glands ~100 times the concentration in the whole brain. fda.govnih.govmedcentral.comRat fda.govnih.govmedcentral.com
Pituitary Gland Concentrations similar to plasma. fda.govRat fda.gov

Following administration, albuterol distributes extensively into extravascular tissues. researchgate.net Studies in pregnant rats using radiolabeled racemic albuterol sulfate demonstrated that the drug-related material is transferred from the maternal circulation to the fetus. fda.govnih.gov Despite its wide distribution, there is no evidence of drug accumulation in the tissues of animals after repeated dosing. fda.gov Research suggests that tissue binding of albuterol is not enantioselective. researchgate.net In vivo biodistribution studies in normal animal models using a radiolabeled tracer illustrated rapid accumulation in certain tissues. researchgate.net

Blood-Brain Barrier Permeability and Brain Concentrations

Excretion Patterns in Animal Models

The primary pathway for the elimination of albuterol and its metabolites from the body is via the kidneys. fda.reportfda.govrxlist.com In animal models, as in humans, the main route of excretion is through renal pathways, accounting for 80% to 100% of the drug's elimination, either as the unchanged parent compound or as its primary sulfate metabolite. fda.reportfda.govrxlist.commedscape.com A smaller portion, generally less than 20%, of the drug is detected in the feces. fda.reportfda.govrxlist.commedscape.com Studies involving intravenous administration of racemic albuterol showed that 25% to 46% of the (R)-albuterol fraction of the dose was excreted as unchanged (R)-albuterol in the urine. fda.reportfda.govrxlist.com Both enantiomers undergo active excretion into the urine. researchgate.net

Metabolomics in Animal Models of Respiratory Pathologies

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has emerged as a powerful tool for investigating the complex biochemical changes associated with respiratory diseases in animal models. mdpi.com While studies specifically profiling the metabolome of levalbuterol-treated animal models of respiratory disease are limited, extensive research has characterized the distinct metabolic signatures of the pathologies themselves, such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Understanding this disease-specific metabolic environment is critical, as it may influence the pharmacokinetics and pharmacodynamics of administered therapeutics like levalbuterol sulfate.

In preclinical models of allergic asthma, such as ovalbumin (OVA)-sensitized mice, metabolomic analysis of bronchoalveolar lavage fluid (BALF), serum, and lung tissue reveals significant perturbations in key biochemical pathways. mdpi.com These changes point to a systemic and local metabolic reprogramming driven by the inflammatory processes inherent to asthma.

Table 1: Key Metabolomic Alterations in a Murine Model of Allergic Asthma

Metabolic PathwayObserved ChangeSpecific Metabolites AffectedBiological Fluid/TissueReference
Energy MetabolismAlterationIncreased Lactate, Malate, Creatinine; Decreased Mannose, Galactose, ArabinoseBALF mdpi.com
Lipid & Sterol MetabolismDecreasePhosphatidylcholines (PCs), Diglycerides, Triglycerides, Cholesterol, Cholic AcidBALF mdpi.com
Amino Acid MetabolismAlterationChanges in Arginine and Proline Metabolism; Glycine, Serine and Threonine MetabolismSerum, Urine mdpi.com
Purine MetabolismAlterationChanges in key metabolitesGeneral mdpi.com

Similarly, animal models designed to mimic COPD, often induced by exposure to agents like porcine pancreatic elastase (PPE) and lipopolysaccharide (LPS), also exhibit a distinct metabolic phenotype. Comprehensive metabolomic studies in these models have identified significant changes in the lung, plasma, and urine, highlighting the systemic nature of the disease.

Table 2: Metabolomic Changes in a PPE/LPS-Induced COPD Mouse Model

Metabolic PathwayObserved ChangeSpecific Metabolites AffectedBiological Fluid/TissueReference
Amino Acid MetabolismElevationPhenylalanine, Tyrosine, TryptophanLung mdpi.com
Energy MetabolismAlterationChanges in TCA Cycle intermediatesLung mdpi.com
Fatty Acid MetabolismAlterationChanges in various fatty acidsLung mdpi.com

Q & A

Q. How can conflicting results from genomic studies on this compound responsiveness be reconciled?

  • Perform multi-omics integration (GWAS + transcriptomics) to identify co-regulated pathways. Use Mendelian randomization to distinguish causal variants from linkage disequilibrium artifacts. Replication in diverse ancestries and functional validation (e.g., CRISPR-edited cell lines) strengthen conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.